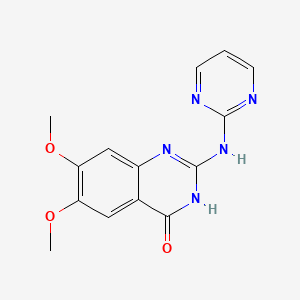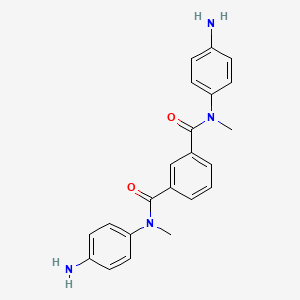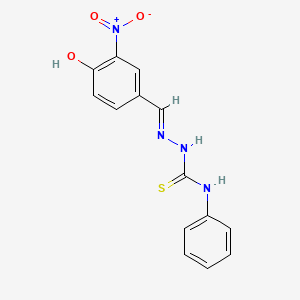![molecular formula C23H26N4O2 B6139710 2-methyl-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide](/img/structure/B6139710.png)
2-methyl-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide, also known as MPF, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPF belongs to the class of furamide derivatives and exhibits a wide range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects.
作用機序
The exact mechanism of action of 2-methyl-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating the activity of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of various biochemical and physiological pathways in the brain. Studies have reported that this compound increases the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. Additionally, this compound has been shown to reduce the levels of pro-inflammatory cytokines, which are implicated in the pathogenesis of various neurological disorders.
実験室実験の利点と制限
One of the major advantages of using 2-methyl-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide in lab experiments is its high potency and selectivity. This compound exhibits a strong affinity for its target receptors, which allows for a more precise and specific modulation of the neurotransmitter systems. However, one of the main limitations of using this compound in lab experiments is its relatively short half-life, which may require frequent dosing and monitoring.
将来の方向性
There are several potential future directions for the research on 2-methyl-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide. One of the most promising areas of research is the development of novel derivatives of this compound with improved pharmacological properties, such as longer half-life and higher selectivity. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
合成法
The synthesis of 2-methyl-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide involves the condensation of 2-methyl-3-furoic acid with 2-(4-(2-methylphenyl)-1-piperazinyl)-3-pyridinemethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
2-methyl-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Several studies have reported that this compound exhibits antipsychotic, anxiolytic, and antidepressant effects in animal models. Additionally, this compound has been shown to improve cognitive function and memory in rodents.
特性
IUPAC Name |
2-methyl-N-[[2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-17-6-3-4-8-21(17)26-11-13-27(14-12-26)22-19(7-5-10-24-22)16-25-23(28)20-9-15-29-18(20)2/h3-10,15H,11-14,16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJNSIYOXKYTEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)CNC(=O)C4=C(OC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylacetamide](/img/structure/B6139628.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-2-thienylurea](/img/structure/B6139632.png)

![2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile](/img/structure/B6139660.png)
![4-methyl-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B6139664.png)
![methyl 4-[(2-{[(3-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoate](/img/structure/B6139665.png)
![5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-(3-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B6139670.png)
![1-(cyclobutylmethyl)-3-hydroxy-3-{[(1H-indol-4-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6139680.png)
![3-(4-fluorophenyl)-7-isopropylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6139681.png)
![4-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B6139688.png)


![1-{[(3-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}benzyl)amino]methyl}cyclohexanol](/img/structure/B6139708.png)
![5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6139709.png)